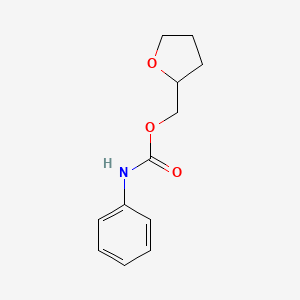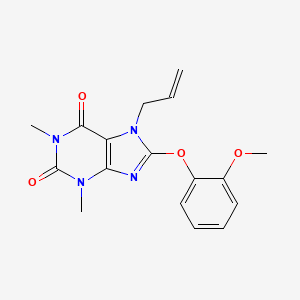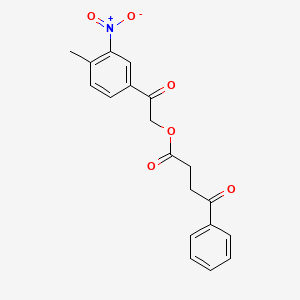
tetrahydro-2-furanylmethyl phenylcarbamate
説明
Tetrahydro-2-furanylmethyl phenylcarbamate, also known as THFMPC, is a chemical compound that has attracted considerable attention in scientific research due to its potential applications in various fields. THFMPC is a carbamate derivative that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of tetrahydro-2-furanylmethyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that are important for normal physiological processes. tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of oxidative stress, and the modulation of immune responses. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
実験室実験の利点と制限
Tetrahydro-2-furanylmethyl phenylcarbamate has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. tetrahydro-2-furanylmethyl phenylcarbamate is also relatively easy to synthesize using a variety of methods, and can be obtained in large quantities. However, tetrahydro-2-furanylmethyl phenylcarbamate also has some limitations for use in lab experiments, including its potential toxicity and the need for careful handling and storage. tetrahydro-2-furanylmethyl phenylcarbamate may also have variable effects depending on the specific experimental conditions and the type of cells or tissues being studied.
将来の方向性
There are several potential future directions for research on tetrahydro-2-furanylmethyl phenylcarbamate, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a treatment for conditions such as arthritis, cancer, and Alzheimer's disease, and further research is needed to determine its safety and efficacy in humans. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a new class of pesticides and herbicides, and further research is needed to determine its effectiveness and environmental impact. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a precursor for the synthesis of new materials with unique properties, and further research is needed to explore its potential in this area.
合成法
Tetrahydro-2-furanylmethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with tetrahydrofurfuryl alcohol, the reaction of phenyl isocyanate with tetrahydrofurfurylamine, and the reaction of phenyl isocyanate with 2,5-dioxo-1-pyrrolidineacetamide. The synthesis of tetrahydro-2-furanylmethyl phenylcarbamate has been optimized to produce high yields and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
Tetrahydro-2-furanylmethyl phenylcarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been investigated as a potential treatment for a variety of conditions, including arthritis, cancer, and Alzheimer's disease. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate has been studied as a potential pesticide and herbicide, and has been shown to have broad-spectrum activity against a variety of pests and weeds. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate has been investigated as a potential precursor for the synthesis of new materials, including polymers and nanomaterials.
特性
IUPAC Name |
oxolan-2-ylmethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEGIRDNEZTDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tetrahydrofuran-2-ylmethyl phenylcarbamate | |
CAS RN |
7505-02-4 | |
| Record name | NSC404857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)

![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)
